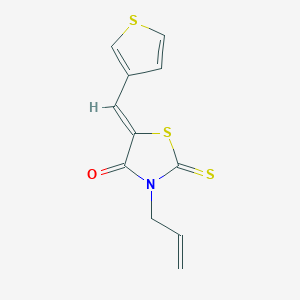
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used in various fields such as biochemistry, neuroscience, and pathology. In
作用机制
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T binds to amyloid fibrils through non-covalent interactions such as hydrogen bonding and van der Waals forces. The binding of this compound T to amyloid fibrils results in a shift in the dye's fluorescence spectrum, allowing for the detection of amyloid fibrils. The mechanism of this compound T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the fibrils.
Biochemical and Physiological Effects
This compound T does not have any known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vitro and in vivo studies.
实验室实验的优点和局限性
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly sensitive dye that can detect the presence of amyloid fibrils at low concentrations. It is also a relatively inexpensive dye that is easy to use. However, this compound T has some limitations. It can bind to non-amyloid proteins, leading to false positive results. Additionally, this compound T cannot distinguish between different types of amyloid fibrils, which can limit its use in certain studies.
未来方向
There are several future directions for the use of (5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T in scientific research. One area of interest is the development of new dyes that can distinguish between different types of amyloid fibrils. Another area of interest is the use of this compound T in the development of new therapies for amyloid-related diseases. This compound T can be used to screen potential drug candidates that can inhibit amyloid fibril formation. Additionally, this compound T can be used to monitor the effectiveness of these drugs in vivo. Overall, this compound T is a valuable tool in scientific research that has the potential to lead to new insights and therapies for amyloid-related diseases.
合成方法
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T can be synthesized through a condensation reaction between thioflavine S and formaldehyde. The reaction takes place in the presence of a base such as sodium hydroxide and yields a yellowish-green powder. The purity of the product can be improved through recrystallization using a solvent such as ethanol.
科学研究应用
(5Z)-3-allyl-5-(thien-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one T has been widely used in scientific research as a fluorescent dye that can bind to amyloid fibrils, which are protein aggregates that are associated with various diseases such as Alzheimer's, Parkinson's, and Huntington's. This compound T can be used to detect the presence of amyloid fibrils in tissue samples, allowing researchers to study the pathology of these diseases. Additionally, this compound T can be used to monitor the formation and growth of amyloid fibrils in vitro, allowing researchers to study the mechanism of amyloid formation.
属性
IUPAC Name |
(5Z)-3-prop-2-enyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-2-4-12-10(13)9(16-11(12)14)6-8-3-5-15-7-8/h2-3,5-7H,1,4H2/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNRNGUTJKOSJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CSC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CSC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




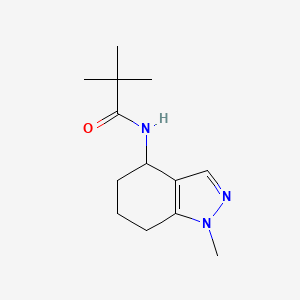
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
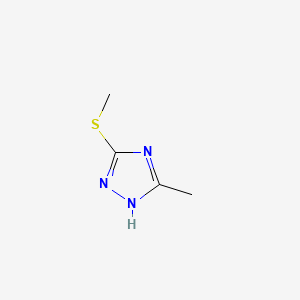
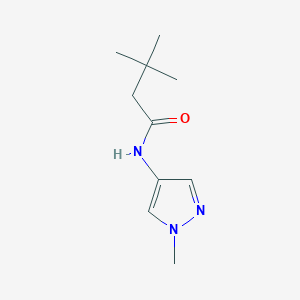
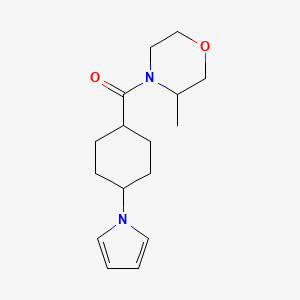
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)